2-(2-Methylbenzyl)piperidine

Übersicht

Beschreibung

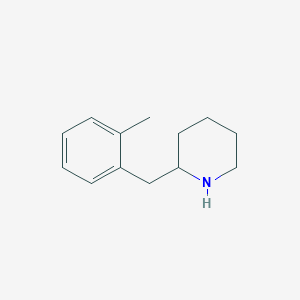

2-(2-Methylbenzyl)piperidine is a chemical compound with the molecular formula C13H19N . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of 2-(2-Methylbenzyl)piperidine consists of a piperidine ring attached to a 2-methylbenzyl group . The molecular weight of this compound is 189.3 .Chemical Reactions Analysis

Piperidine derivatives, including 2-(2-Methylbenzyl)piperidine, can undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions can include substitutions, spiropiperidines formations, condensations, and formations of piperidinones .Wissenschaftliche Forschungsanwendungen

Synthesis and Bioactivity

A novel compound similar to 2-(2-Methylbenzyl)piperidine, specifically 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, has been synthesized and characterized. This compound showed inhibitory activities against fungi, indicating potential applications in antifungal research and development (Xue Si-jia, 2011).

Anticonvulsant Properties

Compounds related to 2-(2-Methylbenzyl)piperidine have been synthesized and evaluated for anticonvulsant activity. Notably, certain N-(benzyl)-2-piperidinecarboxamides exhibited potent activity in this domain, suggesting their potential use in developing new anticonvulsant medications (B. Ho et al., 1998; B. Ho et al., 2001).

Neuropharmacological Potential

Studies on compounds structurally similar to 2-(2-Methylbenzyl)piperidine, like 4-methylbenzyl (3S, 4R)-3-fluoro-4-[(Pyrimidin-2-ylamino) methyl] piperidine-1-carboxylate, have demonstrated significant potential in neuropharmacology. Such compounds have shown efficacy in models of major depressive disorder, indicating their possible use in developing new treatments for neurological conditions (R. Garner et al., 2015).

Corrosion Inhibition

Piperidine derivatives have shown potential in corrosion inhibition studies, particularly in protecting iron against corrosion. This suggests applications in materials science and industrial processes (S. Kaya et al., 2016).

Interaction with Dopamine Receptors

Some derivatives of 2-(2-Methylbenzyl)piperidine have been studied for their interaction with dopamine receptors, indicating their potential application in studying neurological pathways and disorders (M. Cardellini et al., 1987).

Development of Novel Pharmaceuticals

Studies on related piperidine compounds have explored their potential in the development of pharmaceuticals for conditions like Alzheimer's and depression. This highlights the broad application spectrum of piperidine derivatives in medicinal chemistry (M. Gupta et al., 2020; L. Bristow et al., 2017).

Synthesis and Structural Studies

Research on compounds closely related to 2-(2-Methylbenzyl)piperidine has also focused on their synthesis and structural analysis, contributing to the field of organic chemistry and aiding in the development of new synthetic methodologies (J. L. Ruano et al., 2006; Xue Si-jia, 2012).

Wirkmechanismus

Safety and Hazards

The safety data sheet for piperidine, a related compound, indicates that it is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is recommended to handle it with appropriate protective equipment and to seek immediate medical attention in case of exposure .

Zukünftige Richtungen

Piperidine derivatives, including 2-(2-Methylbenzyl)piperidine, are of significant interest in the field of drug discovery due to their wide range of pharmacological activities . Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines, as well as exploring their potential therapeutic applications .

Eigenschaften

IUPAC Name |

2-[(2-methylphenyl)methyl]piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-11-6-2-3-7-12(11)10-13-8-4-5-9-14-13/h2-3,6-7,13-14H,4-5,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMRPJQJLRBRHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC2CCCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methylbenzyl)piperidine | |

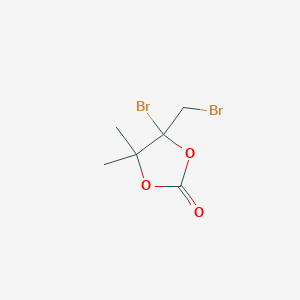

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-7-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B3041772.png)